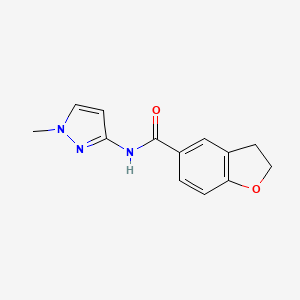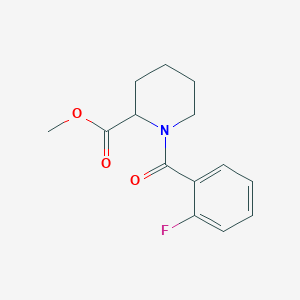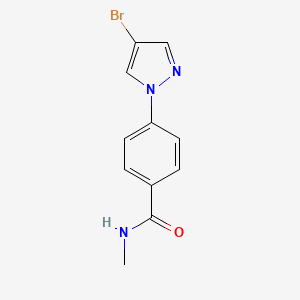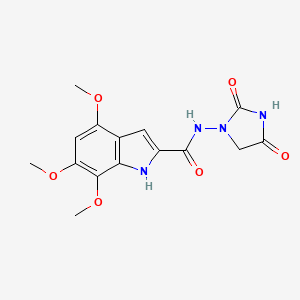![molecular formula C15H18N2O2 B7526139 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7526139.png)
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains a morpholine ring and an oxazole ring. This compound has shown promising results in various studies due to its unique properties and structure.
Mechanism of Action
The mechanism of action of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood. However, studies have shown that it may act by inhibiting certain enzymes or proteins involved in cellular processes. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to inhibit the growth of fungi and bacteria. Additionally, 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied for its potential use as a fluorescent probe for imaging biological molecules.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine in lab experiments is its unique structure, which allows it to interact with biological molecules in a specific manner. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been found to have low toxicity and high selectivity towards certain targets. However, one limitation of using 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively complex synthesis process, which may limit its availability for certain experiments.
Future Directions
There are several potential future directions for the study of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine. One direction is to further investigate its mechanism of action and potential targets in cancer cells. Another direction is to explore its potential as a fluorescent probe for imaging biological molecules in living cells. Additionally, further studies could be done to optimize the synthesis process of 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine and improve its availability for lab experiments.
Synthesis Methods
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2-phenyl-1,3-oxazole-4-carboxylic acid with morpholine and subsequent reduction with lithium aluminum hydride. The resulting compound is then methylated to obtain 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine.
Scientific Research Applications
3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antitumor activity, antifungal activity, and antimicrobial activity. 3-Methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine has also been studied for its potential use as a fluorescent probe for detecting and imaging biological molecules.
properties
IUPAC Name |
3-methyl-4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-12-10-18-8-7-17(12)9-14-11-19-15(16-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMYBDSUQHMXLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(6-morpholin-4-ylpyridin-3-yl)methyl]cycloheptanamine](/img/structure/B7526057.png)

![1-(furan-2-yl)-N,N-dimethyl-N'-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)ethane-1,2-diamine](/img/structure/B7526067.png)

![Cyclohex-3-en-1-yl-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7526089.png)
![N-[(2,4-dimethylphenyl)methyl]-1-(3-fluorophenyl)-1-(1-methylimidazol-2-yl)methanamine;hydrochloride](/img/structure/B7526105.png)
![4-(1-Ethyl-2,5-dimethylpyrrol-3-yl)-2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3-thiazole](/img/structure/B7526111.png)

![1-methylsulfonyl-N-[(5-methylthiophen-2-yl)methyl]piperidin-4-amine;hydrochloride](/img/structure/B7526131.png)
![Methyl 2-{ethyl[(furan-2-yl)methyl]amino}acetate](/img/structure/B7526138.png)



